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Compound of Interest

Compound Name: Desmethylrocaglamide

Cat. No.: B1639615 Get Quote

A comprehensive analysis of preclinical in vivo data reveals Desmethylrocaglamide (DDR) as

a promising anti-tumor agent, exhibiting significant efficacy in various sarcoma models. This

guide compares its performance against related compounds, primarily Silvestrol, and details

the experimental evidence supporting its mechanism of action.

Desmethylrocaglamide, a member of the rocaglate family of natural products, has shown

potent anti-tumor activities in vivo, largely attributed to its ability to inhibit protein translation by

targeting the eukaryotic initiation factor 4A (eIF4A).[1][2] Preclinical studies in mouse xenograft

models of various cancers, including malignant peripheral nerve sheath tumors (MPNST),

Ewing sarcoma, osteosarcoma, and rhabdomyosarcoma, have validated its efficacy.[1] In direct

comparisons, DDR and its close analog Rocaglamide (Roc) have demonstrated comparable or

even superior drug-like properties to Silvestrol, another well-studied rocaglate.[1]

Comparative In Vivo Efficacy
Desmethylrocaglamide and Rocaglamide have been evaluated in several patient-derived

xenograft (PDX) and cell-derived xenograft (CDX) models, consistently demonstrating

significant tumor growth inhibition.
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Compound
Cancer
Model

Administrat
ion

Dosage
Tumor
Growth
Inhibition

Reference

Rocaglamide

Orthotopic

MPNST

(ST8814-Luc)

Intraperitonea

l (IP)

4 mg/kg

(every other

day)

>10,000-fold

reduction in

bioluminesce

nce vs.

vehicle

[1]

Rocaglamide

Orthotopic

MPNST

(ST8814-Luc)

Oral

1.2 mg/kg

(every other

day)

>10,000-fold

reduction in

bioluminesce

nce vs.

vehicle

[1]

Rocaglamide

Ewing

Sarcoma

(PDX)

Not Specified Not Specified
~90% over

four weeks
[1]

Silvestrol

Mantle Cell

Lymphoma

(Xenograft)

Not Specified Not Specified

Significantly

prolonged

survival

[3]

Silvestrol

Acute

Myeloid

Leukemia

(Primary AML

Xenograft)

Intraperitonea

l (IP)

0.75 mg/kg (5

days on, 2

days off for 3

weeks)

Reduced

tumor burden
[4]

Silvestrol

Hepatocellula

r Carcinoma

(Orthotopic

Xenograft)

Not Specified 0.4 mg/kg
Anti-tumor

effect
[3]

Superior Pharmacokinetic Profile
A key advantage of Rocaglamide and Desmethylrocaglamide over Silvestrol is their improved

drug-like properties. Pharmacokinetic analyses have shown that Rocaglamide has
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approximately 50% oral bioavailability, a significant improvement over Silvestrol's reported poor

oral bioavailability of less than 2%.[1] Furthermore, unlike Silvestrol, DDR and Roc were found

to be insensitive to MDR1 efflux, a common mechanism of drug resistance in cancer cells.[1]

Mechanism of Action: Inhibition of Protein
Translation
The anti-tumor effects of Desmethylrocaglamide and other rocaglates stem from their unique

mechanism of action. They bind to the DEAD-box RNA helicase eIF4A, a critical component of

the eIF4F translation initiation complex.[1][2] This binding clamps eIF4A onto mRNA transcripts,

preventing the scanning process required to initiate translation. This leads to a global reduction

in protein synthesis, with a particularly strong effect on the translation of mRNAs encoding

oncogenic proteins that are crucial for tumor growth and survival, such as cyclins, Myc, and

anti-apoptotic proteins like Mcl-1 and Bcl-2.[1][3] This targeted inhibition of oncoprotein

synthesis ultimately leads to cell cycle arrest, primarily at the G2/M phase, and the induction of

apoptosis, as evidenced by increased levels of cleaved caspases.[1]
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Mechanism of action of Desmethylrocaglamide.

Experimental Protocols
The in vivo anti-tumor effects of Desmethylrocaglamide and its analogs are typically validated

using xenograft models in immunocompromised mice.

Orthotopic MPNST Xenograft Model
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Cell Line: ST8814-Luc cells, which are human malignant peripheral nerve sheath tumor cells

engineered to express luciferase for bioluminescence imaging.

Animal Model: NOD-scid gamma (NSG) mice are commonly used due to their severe

immunodeficiency, which allows for robust engraftment of human cells.

Tumor Implantation: ST8814-Luc cells are implanted into the sciatic nerve of the mice to

create an orthotopic tumor model that better recapitulates the natural tumor

microenvironment.

Drug Administration: Once tumors are established, mice are treated with

Desmethylrocaglamide or a vehicle control. Administration can be intraperitoneal (e.g., 4

mg/kg) or oral (e.g., 1.2 mg/kg), typically on an alternating day schedule.[1]

Tumor Growth Assessment: Tumor progression is monitored non-invasively by measuring

bioluminescence using an in vivo imaging system. At the end of the study, tumors are often

excised for histological and immunohistochemical analysis to assess for markers of

apoptosis, such as cleaved caspase-3.[1]
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General experimental workflow for in vivo studies.
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Conclusion
The available in vivo data strongly support the continued investigation of

Desmethylrocaglamide as a potent anti-cancer agent. Its efficacy in multiple sarcoma models,

favorable pharmacokinetic profile compared to other rocaglates like Silvestrol, and well-defined

mechanism of action make it a compelling candidate for further preclinical and clinical

development. Future studies should continue to explore its efficacy in a broader range of

cancer types and in combination with other therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1639615?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1639615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

